An In-depth Technical Guide to 4-(2-Thiazolylazo)resorcinol (TAR)
An In-depth Technical Guide to 4-(2-Thiazolylazo)resorcinol (TAR)
CAS Number: 2246-46-0
This technical guide provides a comprehensive overview of 4-(2-Thiazolylazo)resorcinol (TAR), a versatile organic compound widely utilized in analytical chemistry and various research fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications.
Core Chemical and Physical Properties
4-(2-Thiazolylazo)resorcinol, commonly known as TAR, is a diazo compound recognized for its ability to form stable, colored complexes with a variety of metal ions.[1] This property makes it an invaluable reagent in spectrophotometric analysis.
Table 1: Physicochemical Properties of 4-(2-Thiazolylazo)resorcinol
| Property | Value | Reference(s) |
| CAS Number | 2246-46-0 | [2][3] |
| Molecular Formula | C₉H₇N₃O₂S | [2] |
| Molecular Weight | 221.24 g/mol | [2] |
| Appearance | Light yellow to brown powder/crystal | [2] |
| Melting Point | 211 °C (decomposes) | [2] |
| Purity | ≥ 99% (HPLC) | |
| pKa (Predicted) | 7.99 ± 0.35 | [2] |
| Solubility | Almost transparent in 50% hot ethanol. | [2][4] |
| Storage | Store in a cool, dry place. | |
| Synonyms | TAR, 4-(thiazol-2-ylazo)resorcinol | [3][5] |
Synthesis and Purification
The synthesis of TAR is typically achieved through a two-step process involving the diazotization of 2-aminothiazole (B372263) followed by an azo coupling reaction with resorcinol (B1680541).
Caption: General synthesis pathway for 4-(2-Thiazolylazo)resorcinol (TAR).
Experimental Protocol: Synthesis of 4-(2-Thiazolylazo)resorcinol
This protocol is a generalized procedure based on established methods for diazotization and azo coupling reactions.[6]
Materials:
-
2-Aminothiazole
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Resorcinol
-
Sodium hydroxide (B78521) (NaOH)
-
Acetic acid
-
Ice
-
Ethanol
Procedure:
Part 1: Preparation of Thiazole-2-diazonium Salt
-
Prepare nitrosylsulfuric acid by carefully adding sodium nitrite (0.01 mol) to concentrated sulfuric acid (0.12 mol) at a temperature maintained below 30°C.
-
Gently heat the mixture to 60-65°C for approximately 30 minutes until the sodium nitrite is completely dissolved.
-
Cool the resulting solution to 5°C and add acetic acid.
-
Further, cool the mixture to -5°C in an ice-salt bath.
-
Slowly add 2-aminothiazole (0.01 mol) to the cold nitrosylsulfuric acid solution over 30 minutes, ensuring the temperature does not rise above 0°C.
-
Stir the reaction mixture at this low temperature for at least 2 hours to ensure complete diazotization.
Part 2: Azo Coupling with Resorcinol
-
In a separate beaker, dissolve resorcinol (0.01 mol) in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the freshly prepared thiazole-2-diazonium salt solution to the cold resorcinol solution with vigorous stirring.
-
Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the dropwise addition of a sodium hydroxide solution as needed.
-
Continue stirring the mixture at a low temperature for several hours. The formation of a colored precipitate indicates the product, TAR.
Part 3: Isolation and Purification
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
A common purification method involves dissolving the product in a dilute aqueous alkali, extracting with diethyl ether to remove non-acidic impurities, and then re-precipitating TAR by the addition of dilute hydrochloric acid.[2]
Applications in Research and Drug Development
TAR is a versatile compound with numerous applications, primarily centered around its excellent chelating properties.
Spectrophotometric Determination of Metal Ions
TAR is widely used as a chromogenic reagent for the quantitative determination of a wide range of metal ions.[3] The formation of a metal-TAR complex results in a significant and specific color change, which can be measured using a spectrophotometer. This method is valued for its sensitivity, simplicity, and cost-effectiveness.
Table 2: Metal Ions Detected by 4-(2-Thiazolylazo)resorcinol
| Metal Ion | pH for Complex Formation | Reference(s) |
| Cu(II) | 3-4 | [2] |
| Co(II) | 7 | [2] |
| Ni(II) | 7 | [2] |
| Zn(II) | 8.4 | [2] |
| Cd(II) | 8.4 | [2] |
Experimental Protocol: Spectrophotometric Determination of Chromium(III)
The following is a summarized protocol for the determination of Cr(III) in steel samples, demonstrating a typical application of TAR.
Materials:
-
4-(2-Thiazolylazo)resorcinol (TAR) solution (e.g., 4.51 x 10⁻⁴ mol L⁻¹ in ethanol)
-
Buffer solution (pH 5.7, sodium acetate/acetic acid)
-
N-cetyl-N,N,N-trimethylammonium bromide (CTAB) solution (0.025 mol L⁻¹)
-
Complexing solution (EDTA and sodium citrate (B86180) in water)
-
Standard Chromium(III) solution
-
Microwave oven
Procedure:
-
To an appropriate volume of the sample solution containing Cr(III), add the buffer solution to adjust the pH to 5.7.
-
Add the TAR solution and the CTAB solution. CTAB acts as a surfactant to increase the sensitivity and solubility of the complex.
-
Add the complexing solution (EDTA and citrate) to mask potential interfering ions.
-
Irradiate the mixture in a microwave oven for a short period (e.g., 5 minutes) to accelerate the complex formation.
-
After cooling to room temperature, dilute the solution to a known volume with deionized water.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a reagent blank.
-
Quantify the concentration of Cr(III) by comparing the absorbance to a calibration curve prepared from standard solutions.
Caption: Workflow for the spectrophotometric determination of metal ions using TAR.
Chelating Resins for Metal Ion Separation
TAR can be incorporated as a functional group into polymer resins to create chelating materials.[7][8][9] These resins are highly effective for the preconcentration and separation of trace metal ions from various matrices, including environmental water samples. The resin selectively binds to specific metal ions, which can then be eluted and quantified.
Experimental Protocol: Synthesis of a Phenol-Formaldehyde-TAR Chelating Resin
This protocol outlines the synthesis of a chelating resin with TAR as the functional group.[7][8]
Materials:
-
Formaldehyde (B43269) (37%)
-
Sodium hydroxide (NaOH)
-
4-(2-Thiazolylazo)resorcinol (TAR)
Procedure:
-
In a reaction vessel, mix phenol and formaldehyde in a specific molar ratio.
-
Add a sodium hydroxide solution as a catalyst.
-
Heat the mixture under reflux for a set period to initiate polymerization, forming a phenol-formaldehyde resin.
-
In a separate step, prepare a solution of TAR.
-
Incorporate the TAR into the resin matrix. This can be done by adding the TAR solution during the polymerization process or by a post-functionalization step where the pre-formed resin is reacted with TAR.
-
The resulting mixture is cured at an elevated temperature to complete the polymerization and cross-linking, forming a solid, insoluble resin.
-
The synthesized resin is then ground and sieved to obtain particles of a desired size.
-
The resin is thoroughly washed with acidic and basic solutions, followed by deionized water, to remove any unreacted monomers and impurities.
Biological and Pharmaceutical Applications
While TAR is predominantly used in analytical chemistry, there are some reports of its biological applications. It has been mentioned in the context of treating psoriasis, although the mechanism of action is not well-documented in the available literature.[2] Additionally, TAR is used in biological research for studying enzyme activities and interactions, likely due to its ability to chelate metal cofactors.[1]
It is important to note that while TAR itself has limited direct research in signaling pathways, its core structure, resorcinol, has been shown to influence cellular signaling. For instance, resorcinol can suppress the cAMP signaling pathway and activate p38 MAPK signaling in melanoma cells. This suggests that derivatives like TAR could potentially possess uninvestigated biological activities.
Concluding Remarks
4-(2-Thiazolylazo)resorcinol is a robust and versatile chemical tool with a well-established role in the analytical sciences. Its straightforward synthesis, coupled with its strong and selective chelating properties, ensures its continued relevance in the spectrophotometric determination of trace metals. The development of TAR-functionalized resins further extends its utility into the realm of separation and preconcentration. While its direct applications in drug development and molecular biology are less explored, the known biological activity of its parent compound, resorcinol, suggests that TAR may hold untapped potential in these areas. This guide provides a foundational understanding for researchers looking to employ TAR in their work, from its fundamental properties and synthesis to its practical and diverse applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(2-THIAZOLYLAZO)RESORCINOL CAS#: 2246-46-0 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. alfa-industry.com [alfa-industry.com]
- 5. TAR | 2246-46-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. CN102051062A - Method for synthesizing resorcinol yellow - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
